molecular formula C22H22O3 B6339017 2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid CAS No. 1171921-89-3

2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid

Cat. No.: B6339017
CAS No.: 1171921-89-3
M. Wt: 334.4 g/mol
InChI Key: FCYLNKWTDYIPLJ-UHFFFAOYSA-N
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Description

2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid is an organic compound that features a benzoic acid core substituted with an isopropoxy group and a naphthalen-2-yl-ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid typically involves multiple steps:

    Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through the oxidation of toluene derivatives or via the Friedel-Crafts acylation of benzene.

    Introduction of the Isopropoxy Group: The isopropoxy group can be introduced through an etherification reaction, where the hydroxyl group of the benzoic acid is reacted with isopropyl alcohol in the presence of an acid catalyst.

    Attachment of the Naphthalen-2-yl-ethyl Group: This step involves the alkylation of the benzoic acid derivative with a naphthalen-2-yl-ethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalen-2-yl-ethyl group, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can target the benzoic acid moiety, converting it to the corresponding alcohol.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium alkoxides are employed for substitution reactions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Benzylic alcohol derivatives.

    Substitution: Various alkoxy-substituted benzoic acids.

Scientific Research Applications

2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, its anti-inflammatory properties could be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropoxybenzoic acid: Lacks the naphthalen-2-yl-ethyl group, resulting in different chemical and biological properties.

    6-(2-Naphthalen-2-yl-ethyl)-benzoic acid: Does not have the isopropoxy group, affecting its reactivity and applications.

Uniqueness

2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid is unique due to the presence of both the isopropoxy and naphthalen-2-yl-ethyl groups, which confer distinct chemical reactivity and potential biological activity. This dual substitution pattern makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-naphthalen-2-ylethyl)-6-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O3/c1-15(2)25-20-9-5-8-18(21(20)22(23)24)13-11-16-10-12-17-6-3-4-7-19(17)14-16/h3-10,12,14-15H,11,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYLNKWTDYIPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1C(=O)O)CCC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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